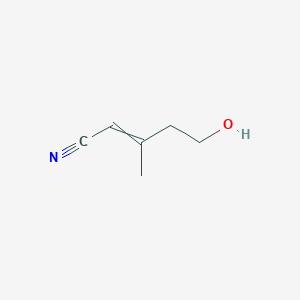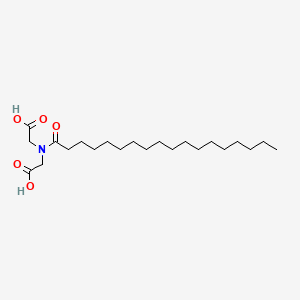![molecular formula C16H14N6O B14482187 3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one CAS No. 65946-40-9](/img/structure/B14482187.png)
3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one typically involves multiple steps. One common route includes the following steps:
Esterification: Nicotinic acid is esterified to yield an intermediate ester.
Oxidation: The intermediate ester is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate another intermediate.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and other peroxides.
Reduction: Sodium and ammonium chloride in ethanol are commonly used for reduction.
Substitution: Trimethylsilyl cyanide (TMSCN) is used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxides, while reduction can yield various reduced forms of the compound.
Applications De Recherche Scientifique
3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: May be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes. For example, it can act as an inhibitor of Casein kinase 1 alpha and/or delta (CSNK1α and/or 6), which are involved in various cellular processes . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-amino-3-(pyridin-2-yl)acrylate: A similar compound with a simpler structure, used in various chemical reactions.
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Another compound with pyridine rings, used in oxidation reactions.
Uniqueness
3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one is unique due to its complex structure, which includes multiple aromatic rings and functional groups
Propriétés
Numéro CAS |
65946-40-9 |
|---|---|
Formule moléculaire |
C16H14N6O |
Poids moléculaire |
306.32 g/mol |
Nom IUPAC |
5-amino-2-[[3-(pyridin-2-ylamino)pyridin-2-yl]diazenyl]phenol |
InChI |
InChI=1S/C16H14N6O/c17-11-6-7-12(14(23)10-11)21-22-16-13(4-3-9-19-16)20-15-5-1-2-8-18-15/h1-10,23H,17H2,(H,18,20) |
Clé InChI |
MOIGNDQZESGFOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)NC2=C(N=CC=C2)N=NC3=C(C=C(C=C3)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



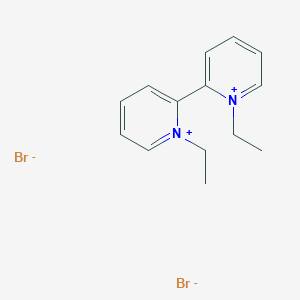
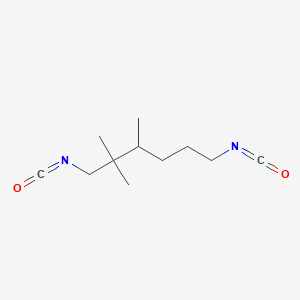
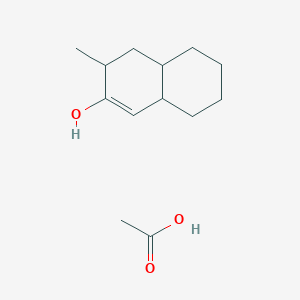
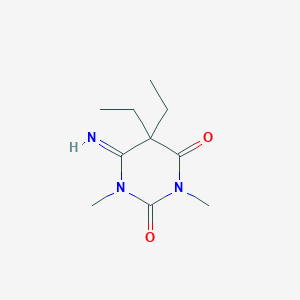

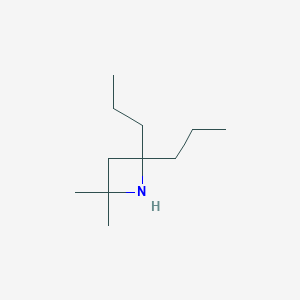
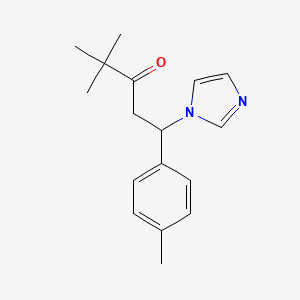

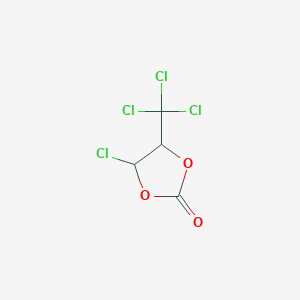
![2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14482158.png)
